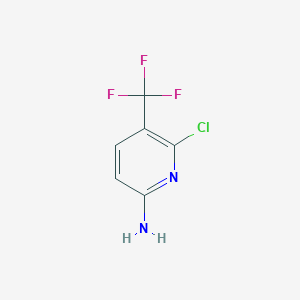
6-Chloro-5-(trifluoromethyl)pyridin-2-amine
Cat. No. B1590744
Key on ui cas rn:
79456-28-3
M. Wt: 196.56 g/mol
InChI Key: FXLKGHMCRNENON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04349681
Procedure details


6.48 g of 2,6-dichloro-3-trifluoromethylpyridine and 18 ml of 28% aqueous ammonia were placed in a 50 ml autoclave, and the mixture was reacted for 24 hours at 90° C. (inner pressure: about 2 atms.). After completion of the reaction, the reaction product was allowed to cool, and methylene chloride was added thereto to thereby extract the desired product and the unreacted starting material. The methylene chloride in the extract was evaporated off, and the separation was carried out by silica gel column chromatography using firstly n-hexane and then methylene chloride as eluents. Thus, 1.12 g of 2-amino-3-trifluoromethyl-6-chloropyridine having a melting point of 99° to 101° C. and 1.37 g of 2-amino-5-trifluoromethyl-6-chloropyridine having a melting point of 111° to 113° C. were obtained.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[C:4]([Cl:12])[N:3]=1.[NH3:13]>C(Cl)Cl>[NH2:13][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[C:4]([Cl:12])[N:3]=1.[NH2:13][C:4]1[CH:5]=[CH:6][C:7]([C:8]([F:11])([F:10])[F:9])=[C:2]([Cl:1])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.48 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC=C1C(F)(F)F)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted for 24 hours at 90° C. (inner pressure: about 2 atms.)
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to thereby extract the desired product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methylene chloride in the extract was evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the separation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=CC=C1C(F)(F)F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.12 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=C(C=C1)C(F)(F)F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.37 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04349681
Procedure details


6.48 g of 2,6-dichloro-3-trifluoromethylpyridine and 18 ml of 28% aqueous ammonia were placed in a 50 ml autoclave, and the mixture was reacted for 24 hours at 90° C. (inner pressure: about 2 atms.). After completion of the reaction, the reaction product was allowed to cool, and methylene chloride was added thereto to thereby extract the desired product and the unreacted starting material. The methylene chloride in the extract was evaporated off, and the separation was carried out by silica gel column chromatography using firstly n-hexane and then methylene chloride as eluents. Thus, 1.12 g of 2-amino-3-trifluoromethyl-6-chloropyridine having a melting point of 99° to 101° C. and 1.37 g of 2-amino-5-trifluoromethyl-6-chloropyridine having a melting point of 111° to 113° C. were obtained.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[C:4]([Cl:12])[N:3]=1.[NH3:13]>C(Cl)Cl>[NH2:13][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[C:4]([Cl:12])[N:3]=1.[NH2:13][C:4]1[CH:5]=[CH:6][C:7]([C:8]([F:11])([F:10])[F:9])=[C:2]([Cl:1])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.48 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC=C1C(F)(F)F)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted for 24 hours at 90° C. (inner pressure: about 2 atms.)
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to thereby extract the desired product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methylene chloride in the extract was evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the separation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=CC=C1C(F)(F)F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.12 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=C(C=C1)C(F)(F)F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.37 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
